Product packaging for 1,2-Dimethylcyclopentadiene(Cat. No.:CAS No. 4784-86-5)

1,2-Dimethylcyclopentadiene

Cat. No.: B3190796
CAS No.: 4784-86-5
M. Wt: 94.15 g/mol
InChI Key: RYILSJIMFKKICJ-UHFFFAOYSA-N
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Description

General Context and Significance of Cyclopentadiene (B3395910) Derivatives

Cyclopentadiene is a cyclic diene that plays a crucial role in organic synthesis. Its derivatives are of significant interest due to their wide range of applications, from the formation of polymers to their use as ligands in organometallic chemistry. chemicalbook.com The reactivity of the cyclopentadiene ring, particularly in Diels-Alder reactions, allows for the construction of complex cyclic and bicyclic systems. libretexts.orgwikipedia.org This reaction is a powerful tool for creating six-membered rings with a high degree of stereochemical control. nitrkl.ac.in

Furthermore, the deprotonation of cyclopentadiene and its substituted analogues yields the corresponding cyclopentadienyl (B1206354) anions. These anions are important ligands in organometallic chemistry, forming stable complexes with a variety of transition metals. nih.gov These organometallic compounds, often referred to as metallocenes, have found applications as catalysts in numerous organic transformations. nih.gov The substituents on the cyclopentadienyl ring can significantly influence the electronic and steric properties of the resulting metal complexes, allowing for the fine-tuning of their catalytic activity. orgsyn.org

Historical Perspective on 1,2-Dimethylcyclopentadiene Research

The study of cyclopentadiene itself dates back to the late 19th century, with its dimerization being one of the earliest observed and studied reactions. nih.gov The groundbreaking work of Otto Diels and Kurt Alder in 1928 on the cycloaddition reaction that now bears their names, for which they received the Nobel Prize in Chemistry in 1950, firmly established the importance of dienes like cyclopentadiene in synthetic organic chemistry. wikipedia.org

Research into substituted cyclopentadienes, including this compound, followed as chemists sought to understand how substituents would affect the reactivity and properties of the parent molecule. Early studies focused on the synthesis and polymerization of methyl-substituted cyclopentadienes. For instance, mixtures containing this compound were polymerized using Friedel-Crafts catalysts to investigate the structure and properties of the resulting polymers. researchgate.net These early investigations laid the groundwork for understanding the influence of methyl groups on the polymerization behavior of the cyclopentadiene ring. researchgate.net Later research delved into the synthesis of specific isomers of dimethylcyclopentadiene and their use in creating more complex molecules and materials. orgsyn.org

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily driven by the desire to understand and exploit the effects of the two adjacent methyl groups on the chemical behavior of the cyclopentadiene ring. The main objectives of this research can be summarized as follows:

To Investigate Reaction Mechanisms and Reactivity: A significant area of research focuses on how the 1,2-dimethyl substitution pattern influences the kinetics and stereoselectivity of the Diels-Alder reaction. nih.gov Studies have explored the impact of these substituents on the reaction rates and the endo/exo selectivity of the resulting cycloadducts. libretexts.org

To Synthesize Novel Polymers: Researchers have explored the polymerization of this compound to create polymers with specific properties. The methyl groups can affect the polymer's structure, thermal stability, and mechanical properties. researchgate.net

To Develop Advanced Catalysts: The 1,2-dimethylcyclopentadienyl ligand is used to synthesize organometallic complexes, particularly metallocenes. acs.org A key objective is to create catalysts with tailored activity and selectivity for various chemical transformations, such as olefin polymerization. acs.org The steric and electronic influence of the two methyl groups on the metal center is a critical aspect of this research. orgsyn.org

Properties of this compound

The physical and chemical properties of this compound have been determined through various analytical techniques.

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC7H10 nih.gov
Molecular Weight94.15 g/mol nih.gov
CAS Number4784-86-5 nih.gov
Boiling Point (Predicted)106.4 ± 7.0 °C chemeo.com
Density (Predicted)0.846 ± 0.06 g/cm³ chemeo.com
Ionization Energy8.10 ± 0.10 eV chemeo.com

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of this compound. While full spectra are not presented here, key data from NMR and mass spectrometry are summarized below.

Selected Spectroscopic Data for this compound
Spectroscopic TechniqueObserved Data/ParameterReference
¹H NMRData for related dimethylcyclopentadiene isomers show characteristic signals for methyl and vinyl protons. rsc.org
¹³C NMRSignals for sp² and sp³ hybridized carbons are expected in distinct regions. rsc.org
Mass Spectrometry (MS)The molecular ion peak (M+) would be observed at m/z = 94.15. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10 B3190796 1,2-Dimethylcyclopentadiene CAS No. 4784-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-6-4-3-5-7(6)2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYILSJIMFKKICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197304
Record name 1,2-Dimethylcyclopentadiene
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Molecular Weight

94.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4784-86-5
Record name 1,2-Dimethylcyclopentadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004784865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethylcyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIMETHYLCYCLOPENTADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97WCE2FRIS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 1,2 Dimethylcyclopentadiene and Its Precursors

Classical Approaches to Substituted Cyclopentadienes

The traditional synthesis of substituted cyclopentadienes, including dimethyl derivatives, has long relied on a few foundational methods. The most prominent of these is the sequential alkylation of cyclopentadienide (B1229720) anions. This process begins with the deprotonation of cyclopentadiene (B3395910) using a strong base to form the aromatic cyclopentadienyl (B1206354) anion. This nucleophilic anion then reacts with an alkylating agent, such as a methyl halide.

The key steps in this process are:

Deprotonation: Cyclopentadiene is treated with a strong base, such as sodium amide or potassium tert-butoxide, under anhydrous conditions to prevent hydrolysis of the base. This generates the highly stable cyclopentadienyl anion.

Alkylation: The anion then undergoes nucleophilic attack on a methyl halide (e.g., methyl iodide or methyl bromide) to introduce the first methyl group. A second deprotonation and alkylation step introduces the second methyl group.

A significant challenge in this classical approach is the control of positional selectivity. The alkylation process can lead to a mixture of isomers, including 1,2-, 1,3-, and 2,3-dimethylcyclopentadienes, making the isolation of a pure isomer difficult. Careful control over reaction temperature and timing is crucial to maximize the yield of the desired isomer.

Table 1: Typical Reaction Parameters for Classical Alkylation of Cyclopentadiene

ParameterConditions/ReagentsNotes
Base Sodium amide, Potassium tert-butoxideStrong base is required for deprotonation.
Solvent Tetrahydrofuran (B95107) (THF), Diethyl etherAnhydrous conditions are essential.
Methyl Source Methyl iodide, Methyl bromideMethyl iodide generally provides better yields.
Temperature -78°C to room temperatureControlled warming can improve selectivity.
Reaction Time 4–24 hoursDependent on the scale and specific conditions.

Another classical industrial method is the catalytic dehydrogenation of the corresponding substituted cyclopentane. For instance, 1,4-dimethylcyclopentane can be converted to 1,4-dimethylcyclopenta-1,3-diene (B14740823) by passing it over a metal catalyst at high temperatures. google.com This process typically occurs in two stages: an initial dehydrogenation to a cyclopentene (B43876) derivative, followed by a second dehydrogenation to form the conjugated diene.

Table 2: Catalytic Dehydrogenation Conditions for Dimethylcyclopentane

CatalystTemperature (°C)PressureCarrier GasApprox. Yield (%)
Platinum on Carbon 350–450AtmosphericN₂ or H₂60–75
Palladium on Alumina 300–400AtmosphericN₂55–70
Chromium Oxide 400–550AtmosphericN₂45–65

Modern and Optimized Synthetic Routes to 1,2-Dimethylcyclopentadiene Isomers

Modern synthetic chemistry has sought to overcome the limitations of classical methods, particularly the lack of regioselectivity. One sophisticated route involves the use of a specifically designed precursor, 2-bromo-3-methyl-2-cyclopenten-1-one, to generate a lithiated intermediate that serves as a synthetic equivalent of 2-lithio-1,3-dimethylcyclopentadiene. researchgate.net

This multi-step synthesis proceeds as follows:

Precursor Synthesis: 2-Bromo-3-methyl-2-cyclopenten-1-one undergoes a 1,2-addition of methyllithium (B1224462) (MeLi). The resulting intermediate is then treated in situ with methyl iodide (MeI) to produce 2-bromo-3-methoxy-1,3-dimethylcyclopentene in high yield (85%). researchgate.net

Lithiated Intermediate Formation: The bromo-compound is then treated with n-butyllithium (n-BuLi) in diethyl ether to afford 2-lithio-3-methoxy-1,3-dimethylcyclopentene. researchgate.net

Derivatization: This lithiated species can be reacted with various aldehydes (RCHO), followed by an acidic workup, to yield a range of 2-substituted-1,3-dimethylcyclopentadiene compounds. researchgate.net This method provides a controlled pathway to specifically substituted cyclopentadienes, avoiding the isomeric mixtures common in classical alkylations.

Other modern approaches include the palladium-catalyzed [3+2] synthesis of cyclopentadienone acetals and the synthesis of substituted cyclopentadienes from 4-ketocyclopentene derivatives. google.comsemanticscholar.org

Strategies for Isomeric Control and Regioselectivity in this compound Synthesis

The synthesis of a specific dimethylcyclopentadiene isomer is complicated by the tendency of these compounds to interconvert via 1,5-hydride shifts. nih.gov For example, when this compound is treated with a base like sodium methoxide (B1231860), deprotonation occurs to form a stable, aromatic dimethylcyclopentadienyl anion. quora.com Subsequent reprotonation can occur at different positions, leading to a mixture of isomers. quora.com At thermodynamic equilibrium, methylcyclopentadiene (B1197316) exists as a mixture of the 5-methyl, 1-methyl, and 2-methyl isomers, demonstrating the inherent challenge of isolating a single isomer. nih.gov

To achieve regioselectivity, chemists have developed several strategies:

Directed Synthesis: The most effective strategy is to use a synthetic route that builds the desired substitution pattern from the start, avoiding the direct methylation of the cyclopentadiene ring. The synthesis via 2-lithio-3-methoxy-1,3-dimethylcyclopentene is a prime example of this approach, where the positions of the methyl groups are fixed early in the sequence. researchgate.net This method allows for the controlled synthesis of cyclopentadienes with substituents at specific positions.

Kinetic vs. Thermodynamic Control: By carefully selecting reaction conditions (temperature, base, solvent), it is sometimes possible to favor the formation of a kinetic product over the more stable thermodynamic product mixture. However, this can be difficult to control, as the isomers readily equilibrate.

Precursor-Based Methods: Using stable precursors that lock the substitution pattern until the final step can prevent isomerization. For example, creating a substituted norbornadiene and then generating the cyclopentadiene via a retro-Diels-Alder reaction can provide the desired isomer if the precursor is synthesized selectively.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. A notable example is the development of pathways that utilize renewable feedstocks. One such method prepares tri-substituted cyclopentadienes from ethyl levulinate, a platform chemical easily derived from biomass. researchgate.net

The key features of this sustainable route include:

Renewable Starting Material: It begins with ethyl levulinate, which is sourced from renewable biomass. researchgate.net

Mild Conditions: The reaction conditions are generally mild and employ green solvents like ethanol. researchgate.net

While this specific route yields a tri-substituted product, it establishes a powerful principle for creating complex cyclopentadiene structures from sustainable sources. Additionally, the use of catalytic methods, such as the catalytic dehydrogenation mentioned earlier, aligns with green chemistry principles by reducing the need for stoichiometric reagents, even though it may require significant energy input. google.com

Synthesis of Advanced Precursors for this compound Generation

To manage the reactivity and instability of substituted cyclopentadienes, chemists often employ advanced precursors or "masked" forms of the diene. These are stable compounds that can be converted into the desired cyclopentadiene on demand.

Two important strategies for this are:

Norbornadiene as a Masked Cyclopentadiene: Norbornadiene and its derivatives can serve as stable precursors. nih.gov The desired substituted cyclopentadiene is generated through a retro-Diels-Alder reaction, often triggered by heat. This approach was demonstrated in the synthesis of a precursor for poly(arylethynylenes), where 2,3-bis(p-bromophenyl)-1,4-dimethylcyclopentadiene was trapped with an alkyne to form a stable diethyl 5,6-bis(p-bromophenyl)-1,4-dimethyl[2.2.1]bicyclohepta-2,5-diene-2,3-dicarboxylate. acs.org This strategy effectively protects the reactive diene system until it is needed.

Stable Synthetic Equivalents: As detailed previously, intermediates like 2-lithio-3-methoxy-1,3-dimethylcyclopentene function as advanced precursors. researchgate.net This stable, storable lithiated compound acts as a synthon for the 1,3-dimethylcyclopentadienyl moiety, allowing for its controlled introduction into more complex molecules. researchgate.net Another general precursor strategy involves synthesizing substituted 4-ketocyclopentene compounds, which can then be converted to the final cyclopentadiene through reduction of the ketone and base-induced elimination of the resulting alcohol. google.com

Reactivity and Reaction Pathways of 1,2 Dimethylcyclopentadiene

Cycloaddition Reactions of 1,2-Dimethylcyclopentadiene

As a substituted diene, this compound participates in a variety of cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The presence and position of the methyl groups significantly influence the diene's reactivity and the stereochemical and regiochemical outcomes of these reactions.

Diels-Alder Reactions: Stereoselectivity and Regioselectivity in Complex Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org For substituted cyclopentadienes like the 1,2-dimethyl derivative, the primary considerations are regioselectivity and stereoselectivity.

Regioselectivity: In Diels-Alder reactions involving unsymmetrical dienes and dienophiles, the substitution pattern on both reactants governs the orientation of the addition, a phenomenon known as regioselectivity. wikipedia.org For 1- and 2-substituted cyclopentadienes, which exist in equilibrium via a nih.govuni-due.de-sigmatropic shift, achieving high regioselectivity can be challenging. acs.org However, catalysis, for instance with a Brønsted acid-activated chiral oxazaborolidine, has been shown to afford single regioisomers in excellent yields when reacting with dienophiles like ethyl acrylate. acs.org The regioselectivity in these reactions is often dictated by the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org For a normal electron-demand Diels-Alder reaction, an electron-donating group (like a methyl group) on the diene raises the HOMO energy, facilitating the reaction with an electron-deficient dienophile. wikipedia.orgorganic-chemistry.org The "ortho-para rule" generally predicts the regiochemical outcome based on the positions of the largest orbital coefficients. wikipedia.org

Stereoselectivity: Stereoselectivity in the Diels-Alder reaction of cyclic dienes manifests in two ways: endo/exo selectivity and facial selectivity.

Endo/Exo Selectivity: The endo product, where the dienophile's substituent is oriented toward the diene's π-system in the transition state, is often the kinetically favored product due to secondary orbital interactions. wikipedia.orgorganic-chemistry.org

Facial Selectivity: For substituted cyclopentadienes, the dienophile can approach the diene from either the syn face (the same side as the substituent) or the anti face (the opposite side). With alkyl substituents at the C-5 position, facial selectivity is largely governed by steric hindrance, with the dienophile preferentially adding to the less hindered anti face. nih.gov However, for dienes like this compound, where the substituents are on the double bond, the steric influence is on the approach to the diene plane itself. Computational studies on related systems, such as 5-methylcyclopentadiene, show a kinetic preference for the syn Diels-Alder reaction. nih.gov

The table below summarizes the outcomes of representative Diels-Alder reactions involving substituted cyclopentadienes, illustrating the principles of regioselectivity and stereoselectivity.

DieneDienophileCatalyst/ConditionsMajor Product(s)Key ObservationReference(s)
Mixture of 1- and 2-Aryl CyclopentadienesEthyl AcrylateChiral OxazaborolidineSingle RegioisomerHigh yield and enantioselectivity (≥96% ee) acs.org
5-Alkyl-1,3-cyclopentadienesVarious DienophilesThermalMixture of syn and anti adductsSyn addition is favored with less sterically demanding dienophiles. nih.gov
5-MethylcyclopentadieneEthylene (B1197577)Computational StudySyn cycloadductSyn transition state is favored by ~1 kcal/mol over the anti. nih.gov
Cyclopentadiene (B3395910)NitroalkenesThermal/CatalyticMixture of endo and exo isomersReaction mechanism can shift from one-step to two-step depending on substituents and conditions. mdpi.com

[2+1], [2+2], and [3+2] Cycloadditions Involving this compound

Beyond the Diels-Alder reaction, cyclopentadienes can participate in other modes of cycloaddition.

[2+2] Cycloadditions: These reactions, forming four-membered rings, are typically photochemically allowed but can occur thermally with specific substrates like ketenes. libretexts.org The reaction of cyclopentadiene with ketenes, such as diphenylketene (B1584428) or dichloroketene, can yield both [4+2] and [2+2] cycloadducts. nih.gov The mechanism for the thermal [2+2] cycloaddition of a ketene (B1206846) with an imine (the Staudinger reaction) is often a two-step process involving a zwitterionic intermediate. researchgate.net For this compound, reaction with a ketene would be expected to proceed similarly, with the regioselectivity determined by the attack of the nucleophilic alkene on the electrophilic ketene carbonyl carbon. libretexts.org

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. uchicago.edu Common 1,3-dipoles include azides, nitrones, and nitrile oxides. uchicago.edu Cyclopentadiene and its derivatives can act as the dipolarophile in these reactions. The regioselectivity is controlled by the FMO interactions between the dipole's HOMO and the dipolarophile's LUMO (or vice versa).

Information on [2+1] cycloadditions involving this compound is less common in the surveyed literature. These reactions typically involve the addition of a carbene or a related species to a double bond to form a cyclopropane (B1198618) ring.

Mechanistic Insights into Cycloaddition Transition States

The outcome of cycloaddition reactions is intimately linked to the structure and energy of the transition state. For Diels-Alder reactions, a concerted, though often asynchronous, mechanism via a single cyclic transition state is typical. wikipedia.org

Distortion/Interaction Model: The reactivity of cyclic dienes can be analyzed using the distortion/interaction model (also known as the activation strain model). nih.govescholarship.orgresearchgate.net The activation energy is the sum of the energy required to distort the reactants into their transition state geometries (distortion energy) and the stabilizing interaction energy between the distorted reactants (interaction energy). nih.gov Cyclopentadiene's high reactivity stems from the minimal distortion required to achieve the envelope-like geometry of the transition state. escholarship.org For geminally substituted cyclopentadienes, such as 5,5-dimethylcyclopentadiene, a significant decrease in reactivity is observed. This is attributed not to steric hindrance with the dienophile, but to increased repulsion within the gem-dimethyl group in the transition state, which increases the distortion energy. nih.gov

Asynchronous and Stepwise Mechanisms: While many Diels-Alder reactions are concerted, highly polar examples can proceed through stepwise mechanisms involving zwitterionic intermediates. mdpi.com For example, the reaction of cyclopentadiene with certain nitroalkenes can switch from a one-step to a two-step mechanism depending on the solvent and substituents. mdpi.com Similarly, cycloadditions involving ketenes with cyclopentadiene can be complex, with trajectory calculations showing that a single transition state can lead to both [4+2] and [2+2] products, indicating that the reaction periselectivity may be determined by post-transition state dynamics. nih.gov

Anionic Chemistry of this compound

The acidic nature of the methylene (B1212753) protons in cyclopentadiene allows for the formation of the aromatic cyclopentadienyl (B1206354) anion. Alkyl substitution influences the generation and stability of these anions.

Generation and Stability of the 1,2-Dimethylcyclopentadienyl Anion

The 1,2-dimethylcyclopentadienyl anion is generated by the deprotonation of its conjugate acid, this compound. This is typically achieved using a strong base.

Generation: Strong bases such as sodium amide (NaNH₂), organolithium reagents (e.g., n-butyllithium), or potassium hydride (KH) are commonly used to abstract a proton from the C-5 position of the cyclopentadiene ring. researchgate.netorgsyn.org The deprotonation of pentaarylcyclopentadienes to form the corresponding anions is also a well-established method. uni-due.de The process results in the formation of the 1,2-dimethylcyclopentadienyl anion, a species where the negative charge is delocalized over the five-membered ring.

Stability: The parent cyclopentadienyl anion is exceptionally stable due to its aromaticity, possessing a cyclic, planar, conjugated system with 6 π-electrons (fulfilling Hückel's rule). The stability of carbanions is generally enhanced by electron-withdrawing groups and resonance. asccollegekolhar.in In the case of the 1,2-dimethylcyclopentadienyl anion, the methyl groups are electron-donating via an inductive effect. This donation slightly destabilizes the anion compared to the unsubstituted cyclopentadienyl anion by increasing electron density on an already electron-rich system. However, the overwhelming stabilizing force is the aromaticity of the 6 π-electron system, and the anion remains a stable and readily accessible species. researchgate.net

Nucleophilic Reactivity and Derivatization via the Anion

The 1,2-dimethylcyclopentadienyl anion is a potent nucleophile and serves as a versatile building block in organic and organometallic synthesis. researchgate.netlibretexts.org

Nucleophilic Substitution and Addition: As a strong nucleophile, the anion can participate in substitution reactions, typically with primary alkyl halides, to form new C-C bonds at the C-5 position. libretexts.org It can also undergo nucleophilic addition to carbonyl compounds like aldehydes and ketones, yielding alcohols after an aqueous workup. libretexts.org

Derivatization in Organometallic Chemistry: The most prominent application of cyclopentadienyl anions is as ligands in organometallic chemistry. researchgate.netresearchgate.net The 1,2-dimethylcyclopentadienyl anion reacts with metal salts in salt metathesis reactions to form metallocenes and other sandwich or half-sandwich compounds. uni-due.de For example, reaction with iron(II) chloride would yield the corresponding 1,1',2,2'-tetramethylferrocene, an analogue of the highly stable ferrocene (B1249389). wikipedia.org The steric and electronic properties of the resulting metal complexes are directly influenced by the methyl substituents on the cyclopentadienyl rings.

The table below provides examples of derivatization reactions involving cyclopentadienyl anions.

AnionElectrophileProduct TypeSignificanceReference(s)
Cyclopentadienide (B1229720) AnionMethyl HalideAlkylated CyclopentadieneDemonstrates nucleophilic substitution for C-C bond formation. researchgate.net
1,2-Dimethylcyclopentadienyl Anion (as Lithio/Potassio derivative)Various ElectrophilesSubstituted 1,2-DimethylcyclopentadienesVersatile intermediate for further functionalization. orgsyn.org
Pentaarylcyclopentadienyl AnionsPnictogen DichloridesCyclopentadienylpnictogen DichloridesBuilding blocks for inorganic synthesis. uni-due.de
Cyclopentadienide AnionIron(II) ChlorideFerroceneFormation of highly stable metallocene complexes. wikipedia.org

Electrophilic Aromatic Substitution Analogs on Cyclopentadiene Ring Derivatives

While cyclopentadiene and its derivatives are not aromatic in the traditional sense, they can undergo reactions that are analogous to electrophilic aromatic substitution. This reactivity stems from the ability of the cyclopentadienyl ring to form a stable cyclopentadienyl anion, which is aromatic and highly nucleophilic. researchgate.netquora.com

The methylation of the cyclopentadienide anion, for instance, demonstrates that the ring can undergo electrophilic attack. researchgate.net In the case of the methylcyclopentadienide anion, the existing methyl group directs an incoming electrophile to the adjacent carbon atom. researchgate.net This directing effect is a key principle in controlling the substitution pattern on the cyclopentadiene ring.

The general mechanism for such an electrophilic substitution analog involves the deprotonation of the cyclopentadiene derivative to form the corresponding anion. quora.com This anion then attacks the electrophile. The stability of the resulting intermediate and the nature of the substituents on the ring influence the reaction's outcome. cureffi.org For example, electron-donating groups tend to activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions (relative to the substituent), similar to what is observed in true aromatic systems. cureffi.org

Table 1: Comparison of Electrophilic Substitution on Benzene and Cyclopentadiene Analogs

FeatureBenzeneCyclopentadiene Derivatives
Reaction Type Electrophilic Aromatic SubstitutionElectrophilic Substitution Analog
Reactive Species Neutral aromatic ringCyclopentadienyl anion (aromatic)
Key Step Attack of electrophile on the π-systemAttack of the cyclopentadienyl anion on the electrophile
Intermediate Arenium ion (non-aromatic)Substituted cyclopentadiene
Driving Force Restoration of aromaticityFormation of a stable product

Sigmatropic Rearrangements and Tautomerism Involving this compound

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.orguh.edu In substituted cyclopentadienes, these rearrangements, particularly Current time information in Bangalore, IN.nih.gov-sigmatropic shifts of hydrogen atoms, lead to the interconversion of isomers (tautomerism). libretexts.orgcdnsciencepub.com

For dimethylcyclopentadienes, a mixture of isomers, including this compound, can be interconverted through thermal processes. These rearrangements proceed through a series of Current time information in Bangalore, IN.nih.gov-hydrogen shifts. The transformation of isomeric cyclopentadienes is thought to occur in a stepwise manner, where a proton from the methylene group (position 5) primarily migrates to an adjacent carbon atom. researchgate.net The cyclopentadienyl anion is considered a probable transitional state in this isomerization. researchgate.net

The rate and equilibrium of these tautomeric shifts are influenced by the substitution pattern on the ring. For instance, the thermal rearrangement of 5,5-dimethylcyclopentadiene to 1,2- and 2,3-dimethylcyclopentadienes requires temperatures above 200°C and involves a Current time information in Bangalore, IN.nih.gov-sigmatropic methyl shift. cdnsciencepub.com This is a much higher energy barrier compared to the facile hydrogen shifts in other cyclopentadiene derivatives. cdnsciencepub.com

The study of these rearrangements provides insight into the dynamic nature of the cyclopentadiene ring and the relative stabilities of its substituted isomers.

Table 2: Types of Sigmatropic Rearrangements in Cyclopentadiene Derivatives

Rearrangement TypeMigrating GroupDescription
Current time information in Bangalore, IN.nih.gov-Hydride Shift HydrogenA common, low-energy process leading to the interconversion of cyclopentadiene isomers. cdnsciencepub.com
Current time information in Bangalore, IN.nih.gov-Alkyl Shift Alkyl GroupRequires higher temperatures and involves the migration of an alkyl group across the ring. cdnsciencepub.com
-Cope Rearrangement Carbon frameworkA rearrangement of 1,5-dienes. wikipedia.orgimperial.ac.uk
-Claisen Rearrangement Carbon and Oxygen frameworkInvolves allyl vinyl ethers and is driven by the formation of a carbonyl group. wikipedia.orgimperial.ac.uk

Radical Chemistry of this compound and its Derivatives

The radical chemistry of cyclopentadiene derivatives is characterized by their ability to form radical species that can initiate and participate in various reactions. The initiation of radical reactions often involves the homolytic cleavage of a bond, which can be induced by heat or light, to form a radical. libretexts.org

In the context of substituted cyclopentadienes, radical reactions can lead to a variety of products. For example, a radical can attack the cyclopentadiene ring in a manner analogous to an electrophile. uomustansiriyah.edu.iq The resulting intermediate can then undergo several termination pathways, including simple combination with another radical, disproportionation, or hydrogen abstraction. uomustansiriyah.edu.iq

The presence of substituents on the cyclopentadiene ring can influence the course of radical reactions. For instance, in the radical halogenation of alkenes with allylic hydrogens, substitution at the allylic position is favored. libretexts.org This is due to the formation of a resonance-stabilized radical intermediate. libretexts.org For this compound, the allylic positions would be susceptible to radical attack.

Furthermore, at very high temperatures (around 250°C), radical processes can become a competing pathway to sigmatropic rearrangements in the isomerization of dimethylcyclopentadienes, although they are considered a minor contributor in that temperature range. cdnsciencepub.com

Table 3: Key Steps in Radical Chain Reactions

StepDescriptionExample
Initiation Formation of initial radical species. libretexts.orgHomolytic cleavage of Cl₂ by heat or light to form two chlorine radicals. libretexts.org
Propagation The radical reacts with a stable molecule to form a new radical. libretexts.orgA bromine radical abstracts an allylic hydrogen from an alkene. libretexts.org
Termination Two radical species react to form a stable, non-radical product. libretexts.orgTwo methyl radicals combine to form ethane.

Organometallic Chemistry of 1,2 Dimethylcyclopentadiene Ligands

Synthesis of Metal Complexes with 1,2-Dimethylcyclopentadienyl Ligands

The synthesis of metal complexes incorporating the 1,2-dimethylcyclopentadienyl ligand generally follows established routes for other cyclopentadienyl-based systems. The primary method involves the reaction of a metal halide with an alkali metal salt of the 1,2-dimethylcyclopentadienyl anion. This anion is typically prepared in situ by deprotonating 1,2-dimethylcyclopentadiene with a strong base like n-butyllithium or sodium hydride.

Metallocene Derivatives (e.g., Substituted Ferrocenes, Zirconocenes)

Metallocenes are sandwich compounds where a central metal atom is bonded to two parallel cyclopentadienyl (B1206354) rings. The synthesis of 1,2-dimethylcyclopentadienyl-substituted metallocenes has been reported for various transition metals.

Substituted Ferrocenes: The synthesis of 1,1'-bis(1,2-dimethylcyclopentadienyl)iron, a substituted ferrocene (B1249389), can be achieved by reacting ferrous chloride (FeCl₂) with two equivalents of lithium 1,2-dimethylcyclopentadienide. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (B95107) (THF). While direct synthesis of the 1,2-dimethylferrocene is less commonly detailed than other substituted ferrocenes, the general methodology for creating 1,2-disubstituted ferrocenes is well-established. researchgate.net For instance, the synthesis of 1,1'-dimethylferrocene involves the reaction of methylcyclopentadienyl sodium with ferrous chloride. chemimpex.com

Zirconocenes: Bis(1,2-dimethylcyclopentadienyl)zirconium dichloride has been synthesized by reacting this compound with n-butyllithium in THF to form the lithium salt, which is then treated with zirconium tetrachloride (ZrCl₄). google.com Another related compound, ansa-[2,2'-methylenebis(1,3-dimethylcyclopentadienyl)]zirconium dichloride, has been synthesized through a multi-step process involving a Pauson-Khand reaction. acs.orgkorea.ac.kr Although the substitution pattern is slightly different, this highlights the versatility of synthetic routes to related zirconocene (B1252598) dichlorides.

Below is a table summarizing the synthesis of a representative zirconocene complex:

ComplexStarting MaterialsReagentsSolventYieldReference
Bis(1,2-dimethylcyclopentadienyl)zirconium dichlorideThis compound, Zirconium tetrachloriden-ButyllithiumTetrahydrofuran- google.com

Half-Sandwich and Multidecker Complexes

Half-Sandwich Complexes: These complexes, also known as "piano-stool" complexes, feature a metal center coordinated to a single cyclopentadienyl ring and other ligands. kahedu.edu.in Half-sandwich complexes of rhodium and iridium containing the 1,2-dimethylcyclopentadienyl ligand are anticipated to be synthesized by reacting the corresponding dimeric metal-halide precursors, such as [Rh(Cp'')Cl₂]₂ or [Ir(Cp'')Cl₂]₂, with various ligands. While specific examples for the 1,2-dimethylcyclopentadienyl ligand are not extensively documented in readily available literature, the synthesis of analogous pentamethylcyclopentadienyl (Cp*) complexes is common. For instance, half-sandwich iridium(III) complexes are often prepared from the [{Ir(η⁵-C₅Me₅)(μ-Cl)Cl}₂] precursor. d-nb.infonih.govrsc.orgnih.gov Similarly, rhodium(III) half-sandwich complexes are synthesized from related precursors. rsc.orgbham.ac.ukmdpi.commdpi.com Ruthenium half-sandwich complexes are also well-known, often synthesized from precursors like [Ru(η⁶-arene)Cl₂]₂ or through ligand exchange reactions. nih.govresearchgate.netrsc.org

Multidecker Complexes: These fascinating structures consist of alternating metal atoms and cyclopentadienyl rings. kahedu.edu.in The synthesis of multidecker complexes often involves the reaction of a metallocene with a metal salt or another organometallic precursor. researchgate.netresearchgate.netwikipedia.org While the synthesis of multidecker sandwich compounds has been achieved with various cyclopentadienyl ligands, nih.gov specific examples incorporating the 1,2-dimethylcyclopentadienyl ligand are not prominently reported. The synthetic strategies, however, suggest that such complexes could be accessible.

Complexes with Transition Metals (e.g., Rhodium, Iridium, Ruthenium)

The synthesis of 1,2-dimethylcyclopentadienyl complexes extends beyond iron and zirconium to other transition metals like rhodium, iridium, and ruthenium. The synthetic approaches are generally similar, involving the reaction of the lithium or sodium salt of this compound with a suitable metal halide precursor.

Rhodium and Iridium Complexes: The synthesis of rhodium and iridium complexes with substituted cyclopentadienyl ligands is a well-explored area, often targeting applications in catalysis. nih.govrsc.orgbham.ac.ukmdpi.commdpi.com For example, half-sandwich rhodium(III) complexes can be synthesized and their cytotoxicity tuned by ligand substituents. bham.ac.uk Similarly, a variety of half-sandwich iridium(III) anticancer complexes have been prepared. nih.gov While many studies focus on the Cp* ligand, the methodologies are applicable to the 1,2-dimethylcyclopentadienyl ligand.

Ruthenium Complexes: Ruthenium complexes bearing cyclopentadienyl ligands are of interest for their catalytic and potential medicinal properties. nih.govresearchgate.netrsc.org The synthesis of half-sandwich ruthenium(II) complexes, for example, can be achieved through various routes, including the use of electrophilic precursors. nih.gov The synthesis of diruthenium sandwich complexes with polycyclic aromatic hydrocarbon bridges has also been reported for the Cp* ligand, indicating the potential for similar structures with the 1,2-dimethylcyclopentadienyl ligand. reading.ac.uk

Complexes with Main Group Elements (e.g., Boron, Silicon, Germanium, Tin)

The organometallic chemistry of the 1,2-dimethylcyclopentadienyl ligand also includes complexes with main group elements. These complexes often exhibit interesting structural and dynamic properties.

Boron Complexes: The synthesis of boron-containing metallocene analogues and other cyclopentadienyl-boron compounds is an active area of research. These compounds can be prepared through various methods, including the reaction of a cyclopentadienide (B1229720) with a boron halide.

A summary of representative synthetic approaches for transition metal and main group element complexes is provided below.

Metal/ElementPrecursor ExampleLigand SourceTypical ReactionProduct TypeReference
Rhodium[RhCl₃·xH₂O]This compoundReaction with ligand, then further stepsHalf-sandwich bham.ac.ukmdpi.com
Iridium[IrCl₃·xH₂O]This compoundReaction with ligand, then further stepsHalf-sandwich d-nb.infonih.gov
Ruthenium[RuCl₃·xH₂O]This compoundReaction with ligand, then further stepsHalf-sandwich nih.govresearchgate.net
SiliconSiCl₄Li[C₅H₃Me₂]Salt metathesisCyclopentadienylsilane uni-bielefeld.deresearchgate.net
GermaniumGeCl₄Li[C₅H₃Me₂]Salt metathesisCyclopentadienylgermane acs.orgacs.org
TinSnCl₄Li[C₅H₃Me₂]Salt metathesisCyclopentadienylstannane acs.orgacs.org

Electronic Structure and Bonding in 1,2-Dimethylcyclopentadienyl Metal Complexes

The electronic structure of metallocenes and other cyclopentadienyl complexes is generally described by molecular orbital theory. In ferrocene, for example, the highest occupied molecular orbitals (HOMOs) are derived from the metal d-orbitals, and the complex has a stable 18-electron configuration. wikipedia.org The introduction of two methyl groups onto the cyclopentadienyl ring in a 1,2-fashion influences the electronic properties of the ligand and, consequently, the resulting metal complex.

The methyl groups are electron-donating, which increases the electron density on the cyclopentadienyl ring. This enhanced electron-donating ability of the 1,2-dimethylcyclopentadienyl ligand can affect the metal-ligand bonding in several ways:

Increased Metal-Ligand Bond Strength: The increased electron density on the ring can lead to stronger back-bonding from the metal to the ligand, resulting in a more stable complex.

Lower Redox Potentials: The electron-donating nature of the methyl groups makes the metal center more electron-rich, which generally leads to lower oxidation potentials compared to the unsubstituted Cp analogues.

Changes in HOMO-LUMO Gap: The substitution pattern can alter the energies of the frontier molecular orbitals. Studies on substituted ferrocenes have shown that the HOMO and LUMO energies, and thus the HOMO-LUMO gap, are sensitive to the nature and position of the substituents. researchgate.net For instance, in 2,5-dimethylazaferrocene, the substitution pattern affects the molecular symmetry and lifts the degeneracy of some orbitals compared to ferrocene. csu.edu.au

The bonding in half-sandwich and other types of complexes is also influenced by the electronic properties of the 1,2-dimethylcyclopentadienyl ligand. The increased electron-donating capacity can enhance the stability of the metal-ligand bond and influence the reactivity of the other ligands attached to the metal center. Theoretical studies, such as density functional theory (DFT), are often employed to gain a deeper understanding of the bonding situation in these complexes. nih.govrsc.org

Dynamic Behavior and Fluxionality in 1,2-Dimethylcyclopentadienyl Metal Complexes

Fluxionality is a phenomenon where molecules undergo rapid, low-energy rearrangements, leading to the interchange of equivalent atoms or groups. wikipedia.org Organometallic complexes, particularly those with cyclopentadienyl ligands, are well-known to exhibit dynamic behavior.

In the context of 1,2-dimethylcyclopentadienyl metal complexes, several types of fluxional processes can be anticipated:

Ring Rotation: The cyclopentadienyl ring can rotate about the metal-ring axis. In unsubstituted metallocenes like ferrocene, this rotation has a very low energy barrier. wikipedia.org The presence of the two methyl groups in 1,2-dimethylcyclopentadienyl complexes will increase the barrier to rotation due to steric hindrance, but for many complexes, this rotation will still be rapid on the NMR timescale at room temperature.

Haptotropic Shifts: In some complexes, particularly those with main group elements, the metal may not be centrally bonded to the ring (η⁵-coordination) but rather bonded to a smaller number of carbon atoms (e.g., η¹, η², η³-coordination). In such cases, the metal can migrate around the ring, a process known as a haptotropic shift. This is a well-documented phenomenon for cyclopentadienyl compounds of silicon, germanium, and tin. acs.orgacs.org Variable-temperature NMR spectroscopy is a key technique for studying these fluxional processes.

Ligand Rearrangements in Half-Sandwich Complexes: "Piano-stool" complexes can undergo various fluxional processes, such as the rotation of the MLn fragment relative to the cyclopentadienyl ring or intramolecular rearrangements of the other ligands (L). nih.gov The steric bulk of the 1,2-dimethylcyclopentadienyl ligand can influence the barriers to these rearrangements. The fluxional behavior of unbridged metallocene catalysts has been shown to be influenced by the nature of the cyclopentadienyl ligand. researchgate.net

The study of the dynamic behavior of 1,2-dimethylcyclopentadienyl metal complexes provides valuable insights into their stability, reactivity, and potential applications in areas such as catalysis.

Reactivity and Transformations of 1,2-Dimethylcyclopentadienyl Metal Complexes

The reactivity of organometallic complexes containing the 1,2-dimethylcyclopentadienyl (Cp'') ligand is multifaceted, influenced by the electronic and steric properties of the ligand, the nature of the metal center, and the other coordinated ligands. The two adjacent methyl groups on the cyclopentadienyl ring introduce steric bulk and are electron-donating, which modifies the reactivity of the metal center and the ring itself compared to unsubstituted cyclopentadienyl (Cp) or the more sterically demanding pentamethylcyclopentadienyl (Cp*) complexes. The transformations of these complexes can be broadly categorized into three main types: reactions at the metal center, reactions involving the cyclopentadienyl ring, and catalytic applications driven by the complex.

Reactions at the Metal Center: Ligand Substitution

Ligand substitution is a fundamental reaction for 1,2-dimethylcyclopentadienyl metal complexes, providing pathways to a diverse range of derivatives. These reactions involve the replacement of one or more ligands (X) by an incoming ligand (Y), as shown in the general scheme: [L'nM(Cp'')]X + Y → [L'nM(Cp'')]Y + X

The mechanism of these substitutions can be associative, where the incoming ligand first coordinates to the metal center to form a higher-coordinate intermediate, or dissociative, where a ligand first detaches to create a coordinatively unsaturated intermediate. The preferred pathway is influenced by the metal's electron count, size, and the steric environment created by the Cp'' and other ancillary ligands.

For square-planar d8 metal complexes, such as those of Rh(I) and Ir(I), an associative mechanism is common. libretexts.org The incoming nucleophile attacks the metal center, forming a five-coordinate trigonal bipyramidal intermediate before the leaving group departs. libretexts.org In contrast, for many 18-electron sandwich or half-sandwich complexes, a dissociative pathway may be favored, although ligand substitution can also be promoted photochemically.

A key factor in the reactivity of these complexes is the trans effect, which describes the tendency of certain ligands to labilize the ligand positioned opposite to them. libretexts.org The electronic properties of the 1,2-dimethylcyclopentadienyl ligand can influence this effect, thereby dictating the stereochemical outcome of substitution reactions.

Transformations Involving the Cyclopentadienyl Ring

While often considered a "spectator ligand," the 1,2-dimethylcyclopentadienyl ring can participate in various chemical transformations. wikipedia.org Similar to ferrocene, metallocenes containing the Cp'' ligand can undergo electrophilic aromatic substitution reactions on the cyclopentadienyl ring. wikipedia.org These reactions include Friedel-Crafts acylation, alkylation, and metallation. The electron-donating nature of the two methyl groups can activate the ring towards electrophilic attack, potentially influencing the position of substitution.

The presence of methyl groups also introduces the possibility of reactions at these substituent sites. For instance, deprotonation of a methyl group can lead to the formation of an exocyclic double bond, creating a fulvene-like ligand that can participate in further reactions.

Catalytic Applications

Complexes featuring the 1,2-dimethylcyclopentadienyl ligand are of significant interest as catalysts or pre-catalysts in a variety of organic transformations. The specific substitution pattern of the Cp'' ligand allows for fine-tuning of the steric and electronic environment around the metal center, which is crucial for catalytic activity and selectivity.

Group 4 metallocenes, including those with substituted cyclopentadienyl ligands, are renowned as pre-catalysts for olefin polymerization when activated by a co-catalyst like methylaluminoxane (B55162) (MAO). researchgate.net The structure of the cyclopentadienyl ligand directly impacts the properties of the resulting polymer. The chirality of certain 1,2-disubstituted cyclopentadienyl complexes can also be exploited in asymmetric catalysis. rsc.org For example, chiral-at-metal complexes can be synthesized and used to induce enantioselectivity in various organic reactions. rsc.org

Furthermore, half-sandwich "piano-stool" complexes containing the 1,2-dimethylcyclopentadienyl ligand have shown utility in catalytic processes such as transfer hydrogenation. wikipedia.org The reactivity of these complexes is often dictated by the lability of the other coordinated ligands, which can be displaced by substrates to initiate the catalytic cycle.

Below is a table summarizing the general reactivity patterns of 1,2-dimethylcyclopentadienyl metal complexes.

Reaction TypeDescriptionReactantsProducts
Ligand Substitution Replacement of one or more ligands at the metal center. libretexts.org[L'nM(Cp'')]X, incoming ligand Y[L'nM(Cp'')]Y, leaving group X
Electrophilic Aromatic Substitution Substitution on the cyclopentadienyl ring by an electrophile. wikipedia.org(Cp'')₂M, electrophile (e.g., acyl halide)(Acyl-Cp'')M(Cp''), acid
Olefin Polymerization Catalytic polymerization of olefins. researchgate.net(Cp'')₂MCl₂, co-catalyst (e.g., MAO), olefinPolyolefin
Transfer Hydrogenation Catalytic transfer of hydrogen from a donor molecule to a substrate. wikipedia.org[Cp''M(L)n], H-donor, substrateHydrogenated substrate, catalyst, donor byproduct

Catalytic Applications of 1,2 Dimethylcyclopentadiene Derivatives

Homogeneous Catalysis Utilizing 1,2-Dimethylcyclopentadienyl Ligandswiley-vch.de

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Metallocene complexes and other organometallic compounds featuring the 1,2-dimethylcyclopentadienyl ligand are notable examples of homogeneous catalysts. researchgate.net The methyl groups on the cyclopentadienyl (B1206354) (Cp) ring significantly influence the electronic and steric environment of the metal center, which in turn dictates the catalytic performance. oup.com

Derivatives of 1,2-dimethylcyclopentadiene are key components in metallocene catalysts used for olefin polymerization. google.com When activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), these complexes exhibit high activity for polymerizing olefins like ethylene (B1197577) and propylene. mdpi.comgoogle.com

Zirconium-based metallocenes, in particular, have been studied for this purpose. For instance, bis(1,2-dimethylcyclopentadienyl)zirconium dichloride is a known catalyst for olefin polymerization. google.com Similarly, titanium complexes like bis(1,2-dimethylcyclopentadienyl)titanium dichloride have been employed in the production of polyethylene. google.com The substitution on the cyclopentadienyl ring is a critical factor influencing the catalytic performance in ethylene and 1-octene (B94956) copolymerization. acs.org Research on the cationic polymerization of mixtures containing this compound has shown that it propagates through a 3,4-addition mechanism. researchgate.net

Table 1: Examples of 1,2-Dimethylcyclopentadienyl-Based Homogeneous Polymerization Catalysts

Catalyst Precursor Cocatalyst Application Reference
Bis(1,2-dimethylcyclopentadienyl)zirconium dichloride MAO Olefin polymerization google.com
Bis(1,2-dimethylcyclopentadienyl)titanium dichloride MAO Polyethylene production google.com

Catalytic systems incorporating 1,2-dimethylcyclopentadienyl ligands have been utilized in hydrogenation reactions. wiley-vch.de Hydrogenation and its reverse reaction, dehydrogenation, are fundamental processes in organic synthesis, often used for creating or removing saturation in molecules. While homogeneous catalysts are effective, their large-scale application can be limited by factors like cost and stability. nih.gov The development of catalysts for these transformations is ongoing, with metal-ligand cooperativity being a key strategy for enhancing efficiency. anu.edu.au Although specific examples detailing the performance of 1,2-dimethylcyclopentadienyl catalysts in hydrogenation are not extensively documented in the provided literature, their use in this context is noted. wiley-vch.de

The field of C-H activation and cross-coupling has been revolutionized by transition-metal catalysis, offering an atom-economical route to construct complex molecules. nih.govrsc.org Palladium-catalyzed cross-coupling reactions are particularly prominent tools in synthetic chemistry. nih.gov Ligands play a critical role in these catalytic cycles, influencing the reactivity and selectivity of the metal center. princeton.edu

Complexes with 1,2-dimethylcyclopentadienyl ligands are reported to be active in cross-coupling catalysis. wiley-vch.de The development of chiral cyclopentadienyl ligands has enabled asymmetric C-H functionalization, demonstrating the potential for stereocontrol in these reactions. snnu.edu.cn In a related application, palladium-catalyzed Suzuki-Miyaura polycondensation, a type of cross-coupling, has been performed using 5,5-dimethyl-1,3-cyclopentadiene derivatives to create novel copolymers. rsc.org

Asymmetric induction is the preferential formation of one stereoisomer over another, a critical goal in the synthesis of chiral compounds. wikipedia.orguwindsor.ca The rigid, chiral structure of certain metallocenes containing substituted cyclopentadienyl ligands allows for precise control over the stereochemistry of the products.

Metallocenes with 1,2-dimethylcyclopentadienyl ligands are particularly effective in stereoselective polymerization. C₂-symmetric zirconocenes bearing dimethylcyclopentadienyl ligands are highly active catalysts that produce highly isotactic polypropylene (B1209903), where the methyl groups on the polymer chain all have the same orientation. scribd.com The stereospecificity arises from the catalyst's chiral structure, which directs the incoming monomer to a specific orientation before insertion into the polymer chain. oup.com Studies comparing C₂-symmetric and C₁-symmetric silylene-bridged bis(dimethylcyclopentadienyl)zirconium dichlorides found that the C₂-symmetric catalysts produced polypropylene with significantly higher molecular weights, melting points, and tacticity. oup.com This highlights the profound effect of ligand symmetry on asymmetric induction.

Table 2: Comparison of C₂- and C₁-Symmetric Zirconocene (B1252598) Catalysts in Propylene Polymerization

Catalyst Type (Symmetry) Polymer Melting Point (°C) Polymer Molecular Weight Isotacticity ([mmmm]%) Reference
Dimethylsilylenebis(η⁵-2,4-dimethylcyclopentadienyl) (C₂) 160-163 86,500 - 256,100 97-99 oup.com

Heterogeneous Catalysis Incorporating this compound Moieties

To overcome challenges associated with catalyst separation and reuse in homogeneous systems, catalysts can be immobilized on solid supports, a practice known as heterogenization. Metallocene catalysts containing 1,2-dimethylcyclopentadienyl ligands have been successfully adapted for heterogeneous catalysis.

One common method involves supporting the metallocene complex, such as bis(1,2-dimethylcyclopentadienyl)zirconium dichloride, on a polymeric material like polyethylene, polypropylene, or polystyrene. google.com Another approach utilizes inorganic materials. For example, olefin polymerization catalysts have been developed by combining transition metal compounds bearing dimethylcyclopentadienyl ligands with modified clays, which act as a solid support and activator. google.com.pg This heterogenization facilitates easier removal of the catalyst from the polymer product and can influence the polymer's morphology.

Ligand Design Principles for this compound-Based Catalysts

The design of the ligand is paramount in tuning the performance of a catalyst. For 1,2-dimethylcyclopentadienyl-based systems, several principles guide the design to achieve desired catalytic activity and selectivity. researchgate.net

Steric and Electronic Effects : The number and position of methyl groups on the cyclopentadienyl ring have a marked influence on the catalyst's properties. oup.com The two adjacent methyl groups in the 1,2-disubstituted ligand create a specific steric environment around the metal center that can enhance stereoselectivity, as seen in the production of isotactic polypropylene. oup.comscribd.com These alkyl groups are also electron-donating, which modifies the electronic nature of the metal center and can affect its activity. oup.com

Bridged Metallocenes (ansa-Metallocenes) : Linking two cyclopentadienyl rings with a bridge, such as a dimethylsilylene (-SiMe₂-) group, creates a more rigid (stereorigid) structure. oup.com This rigidity restricts the rotation of the Cp rings, leading to better stereochemical control during polymerization. Silylene-bridged ligands have been shown to be superior to ethylene-bridged ones in some cases, possibly due to the higher stereorigidity conferred by the single-atom bridge. oup.com

Advanced Materials Science Applications Derived from 1,2 Dimethylcyclopentadiene

Polymer Synthesis and Characterization Utilizing 1,2-Dimethylcyclopentadiene

The polymerization of dimethylcyclopentadiene isomers has been explored through various mechanisms, yielding polymers with distinct structures and properties. Cationic polymerization of mixtures containing this compound and 2,3-dimethylcyclopentadiene using Friedel-Crafts catalysts has been reported. epo.org Spectroscopic analysis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy revealed the propagation mechanisms for each isomer. epo.org It was concluded that this compound polymerizes predominantly via a 3,4-addition mechanism, while the 2,3-isomer proceeds through a 1,4-addition. epo.org This difference is attributed to the relative stability of the growing carbocation intermediate and the steric influence of the methyl groups. epo.org

Furthermore, dimethylcyclopentadiene isomers can undergo radical-initiated polymerization to form cross-linked polymeric materials. semanticscholar.org The reactivity of these monomers is also harnessed in the formation of ansa-metallocene catalysts, which are pivotal in modern olefin polymerization. For instance, ansa-zirconocene compounds bearing 1,3-dimethylcyclopentadienyl ligands have been synthesized and used for ethylene-norbornene copolymerization. mdpi.com

A significant area of application for dimethylcyclopentadiene isomers is in the synthesis of functionalized and copolymers. By incorporating the dimethylcyclopentadiene unit with other monomers, polymers with precisely tuned optical, electronic, and thermal properties can be achieved. The Suzuki-Miyaura polycondensation is a common method used to create such copolymers. mdpi.com

For example, copolymers of 5,5-dimethylcyclopentadiene (an isomer of this compound) with comonomers such as phenylene, 3-hexylthiophene, and fluorene (B118485) have been synthesized. mdpi.com These reactions yield alternating copolymer structures, as confirmed by MALDI-TOF mass spectrometry. mdpi.com The resulting copolymers, such as poly(phenylene-co-5,5-dimethylcyclopentadiene) (PPCp), poly(3-hexylthiophene-co-5,5-dimethylcyclopentadiene) (P3HTCp), and poly(fluorene-co-5,5-dimethylcyclopentadiene) (PFCp), exhibit distinct properties based on the comonomer used. mdpi.com

Another important class of copolymers involves the reaction of 5,5-dimethylcyclopentadiene with diketopyrrolopyrrole (DPP). mdpi.comnih.gov This copolymerization can be achieved at room temperature and produces a high molecular weight, soluble polymer. mdpi.comnih.gov The incorporation of cyclopentadiene-functionalized units into existing polymer backbones, such as styrene (B11656) divinylbenzene (B73037) copolymers, has also been demonstrated, showcasing the versatility of these monomers in creating functional materials. google.com

The integration of the dimethylcyclopentadiene moiety into polymer backbones is a key strategy for developing high-performance conjugated polymers. These materials are of great interest for applications in organic electronics due to their unique semiconducting properties. google.com

The nonaromatic, 4π electron diene unit of dimethylcyclopentadiene can effectively alter the electronic structure of the resulting polymer. mdpi.com In copolymers with fluorene and 3-hexylthiophene, the inclusion of the dimethylcyclopentadiene unit leads to a reduction in the optical band gap compared to their all-thiophene analogues. mdpi.com This tuning of the HOMO/LUMO energy levels is critical for applications in electronic devices.

A notable example is the alternating copolymer of 5,5-dimethylcyclopentadiene and diketopyrrolopyrrole, which has been identified as a high-performance semiconducting polymer. mdpi.comnih.gov Despite having a relatively large π–π stacking distance of 4.26 Å, this polymer exhibits excellent performance in thin-film transistors. mdpi.comnih.gov The material also shows high photo and thermal stability, which are crucial for the longevity of electronic devices. mdpi.comnih.gov The use of dimethylcyclopentadiene derivatives in synthesizing ansa-zirconocene catalysts also contributes to the production of high-performance polyolefins, such as highly isotactic polypropylene (B1209903) with high molecular weights. epo.org

Monomer in Specialty Polymer Architectures (e.g., Thermoplastic Elastomers)

Specialty polymer architectures refer to macromolecules with complex topologies beyond simple linear chains, such as block copolymers, star polymers, and graft copolymers. These architectures often lead to unique material properties. For instance, triblock copolymers like polystyrene-polyacrylate-polystyrene can function as thermoplastic elastomers, materials that combine the processability of thermoplastics with the elasticity of elastomers. google.com

The ability of diene monomers to participate in controlled radical polymerization processes, such as atom transfer radical polymerization (ATRP), allows for the synthesis of polymers with well-defined structures and architectures. google.com While the specific use of this compound as a monomer in commercially significant thermoplastic elastomers is not extensively detailed in the reviewed literature, its proven reactivity in various polymerization reactions suggests its potential as a building block for such specialty architectures. Its incorporation could lead to novel elastomers or other specialty polymers with tailored thermal and mechanical properties.

Precursors for Carbon-Based Materials (e.g., Nanostructures, Coatings)

Dimethylcyclopentadiene is a valuable precursor for the synthesis of carbon-based nanomaterials. Patent literature explicitly identifies dimethylcyclopentadiene as a raw material for producing carbon nanostructures, including carbon nanotubes. epo.orggoogle.com The primary method for this conversion is chemical vapor deposition (CVD), a process where a volatile precursor is decomposed at high temperatures to deposit a solid material onto a substrate. mdpi.comresearchgate.net

In a typical CVD process for carbon nanotube synthesis, a carbon-containing gas (such as dimethylcyclopentadiene vapor) is passed over a substrate coated with catalyst nanoparticles (often transition metals like iron, cobalt, or nickel) at temperatures ranging from 600–1200 °C. whiterose.ac.ukwikipedia.org The hydrocarbon precursor decomposes on the catalyst surface, and the carbon atoms self-assemble into the cylindrical, graphitic structure of nanotubes. researchgate.net

The use of dimethylcyclopentadiene as a feedstock for thin film deposition has also been noted. epo.org Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is another related technique where dimethylcyclopentadiene could serve as a carbon source for creating various carbonaceous materials, including those with high-purity graphitic structures. mdpi.comwhiterose.ac.uk

Applications in Optoelectronic Materials and Organic Thin-Film Transistors

Copolymers incorporating dimethylcyclopentadiene have shown significant promise as active materials in optoelectronic devices. The ability to tune the electronic properties of these polymers makes them suitable for a range of applications.

One of the first examples of a cyclopentadiene-based polymer being used as the emissive layer in a polymer light-emitting diode (PLED) involved a copolymer of 5,5-dimethylcyclopentadiene and fluorene (PFCp). mdpi.com The investigation into its properties laid the groundwork for utilizing such polyene-like conjugated systems as active materials in optoelectronics. mdpi.com

The development of an alternating copolymer of 5,5-dimethylcyclopentadiene and diketopyrrolopyrrole has led to high-performance organic thin-film transistors (OTFTs). mdpi.comnih.gov These devices are the fundamental building blocks of flexible electronics, sensors, and displays. The performance of these OTFTs is summarized in the table below.

Table 1: Performance of OTFTs based on a 5,5-Dimethylcyclopentadiene-Diketopyrrolopyrrole Copolymer. mdpi.comnih.gov
Device ParameterValue
Hole Mobility (μh)Up to 1.20 cm²/Vs
Electron Mobility (μe)Up to 0.45 cm²/Vs
On/Off Current Ratio~10⁵ - 10⁷
π–π Stacking Distance4.26 Å

These results demonstrate that despite a less compact π-stacking compared to other high-mobility polymers, the dimethylcyclopentadiene-containing polymer facilitates excellent charge transport, making it a highly attractive material for organic electronics. mdpi.comnih.gov The study of the optical and electrochemical properties of these copolymers, including their absorption and photoluminescence spectra, further confirms their suitability for optoelectronic applications. mdpi.com

Advanced Spectroscopic and Computational Characterization of 1,2 Dimethylcyclopentadiene Systems

High-Resolution NMR Spectroscopy for Mechanistic Elucidation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of 1,2-dimethylcyclopentadiene and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced 2D techniques are essential for unambiguous assignments and mechanistic studies.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the two methyl groups, the two vinylic protons, and the methylene (B1212753) protons of the five-membered ring. The chemical shifts of the vinylic protons are typically found in the range of 6.0-6.5 ppm, while the allylic methylene protons appear further upfield, around 2.8-3.0 ppm. The methyl groups attached to the double bond would resonate at approximately 2.0-2.1 ppm. sapub.org The precise chemical shifts and coupling constants are sensitive to the isomeric form and substitution pattern.

For derivatives, such as those formed in Diels-Alder reactions, NMR is critical for assigning the endo and exo stereochemistry of the resulting adducts. sapub.org One-dimensional Nuclear Overhauser Effect (1D NOE) and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful for this purpose. sapub.orgresearchgate.net For instance, in a Diels-Alder adduct, a spatial correlation (NOE) between protons on the newly formed six-membered ring and specific protons of the cyclopentene (B43876) moiety can definitively establish the stereochemical arrangement. researchgate.net The magnitude of the coupling constants (J-values) between bridgehead protons and protons on the adjacent carbons also provides stereochemical information; for example, axial-axial couplings in rigid ring systems are typically larger than axial-equatorial or equatorial-equatorial couplings. oup.com

Complex mixtures of isomers, which can arise from the thermal rearrangement of methylcyclopentadiene (B1197316) precursors, can be analyzed using a combination of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign all proton and carbon signals unequivocally. sapub.org For organometallic complexes featuring a 1,2-dimethylcyclopentadienyl ligand, NMR spectroscopy can reveal the symmetry of the ligand and the nature of its bonding to the metal center. wikipedia.org For example, in a chiral complex, all five ring carbons and four ring protons of a methylcyclopentadienyl ligand can become magnetically non-equivalent, leading to distinct signals for each. wikipedia.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Cyclopentadiene (B3395910) Systems Note: These are estimated values based on known data for methylcyclopentadiene and related structures. Actual values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Vinylic C-H6.0 - 6.5125 - 145
Methylene (CH₂)2.8 - 3.040 - 45
Methyl (CH₃)2.0 - 2.115 - 18
Quaternary Vinylic CN/A145 - 150

Advanced Mass Spectrometry for Reaction Intermediates and Product Identification

Advanced mass spectrometry (MS) techniques are vital for identifying the products and transient intermediates formed in reactions involving this compound. Standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the analysis of reaction mixtures, providing both retention times and mass spectra for product identification.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight (94.15 g/mol ). nist.gov The fragmentation pattern provides structural information. Common fragmentation pathways for cyclic dienes include the loss of methyl groups or hydrogen atoms. The base peak in the EI spectrum of this compound is often the tropylium-like ion or a related stable carbocation resulting from rearrangement.

Table 2: Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Significance
94[C₇H₁₀]⁺Molecular Ion
79[C₆H₇]⁺Loss of a methyl group (-CH₃)
77[C₆H₅]⁺Phenyl cation, loss of CH₃ and 2H
66[C₅H₆]⁺Cyclopentadiene radical cation
39[C₃H₃]⁺Cyclopropenyl cation

Data sourced from NIST WebBook for 1,3-Cyclopentadiene, 1,2-dimethyl-. nist.gov

More sophisticated MS techniques, such as Electrospray Ionization (ESI-MS), are particularly useful for detecting charged intermediates in solution, which is common in organometallic catalysis. By monitoring the reaction mixture over time, ESI-MS can help map out catalytic cycles and identify short-lived species that would be undetectable by other methods. This approach is invaluable for studying the mechanisms of reactions where this compound acts as a ligand that is modified or displaced during a catalytic process.

Vibrational Spectroscopy (IR and Raman) for Conformational Analysis and Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering insights into its functional groups, bonding, and conformational properties. For this compound, these techniques can characterize the key structural features of the diene system.

The IR spectrum is expected to show characteristic absorption bands corresponding to different vibrational modes:

C-H Stretching: Vinylic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.

C=C Stretching: The conjugated C=C double bond stretching vibrations are expected in the 1600-1650 cm⁻¹ region. The presence of two distinct C=C stretches may be observed due to the asymmetric substitution.

CH₂ and CH₃ Bending: Methylene scissoring and methyl group bending (asymmetric and symmetric) vibrations occur in the 1375-1465 cm⁻¹ range.

C-H Out-of-Plane Bending: Strong bands in the 700-1000 cm⁻¹ region are characteristic of the out-of-plane bending of the vinylic C-H bonds.

Raman spectroscopy provides complementary information. Due to selection rules, vibrations that are symmetric and involve a change in polarizability are often strong in the Raman spectrum. For this compound, the symmetric C=C stretching mode is expected to be particularly intense in the Raman spectrum.

Conformational analysis of the five-membered ring can be aided by vibrational spectroscopy. Cyclopentadiene itself is planar, but substitution can introduce slight puckering. wikipedia.org Computational chemistry is often used in conjunction with experimental spectra to assign vibrational modes and to calculate the expected spectra for different possible conformers, helping to identify the most stable geometry. polimi.it

X-ray Diffraction Studies of this compound Derivatives and Complexes

While this compound itself is a liquid at room temperature and not amenable to single-crystal X-ray diffraction, its solid derivatives and metal complexes provide precise information on bond lengths, bond angles, and three-dimensional structure. X-ray crystallography is the definitive method for determining the stereochemistry of complex organic molecules and the coordination geometry of organometallic compounds.

For example, the crystal structure of a Diels-Alder adduct of this compound would unambiguously confirm the endo or exo configuration. Similarly, when used as a ligand in an organometallic complex (e.g., a substituted ferrocene (B1249389) or a cobalt sandwich complex), the resulting crystal structure reveals how the methyl groups influence the packing in the solid state and the precise nature of the metal-ligand bonding. wikipedia.org

Analysis of closely related structures, such as 1,2,3,4,5-pentamethyl-1,3-cyclopentadiene (CpH), provides valuable comparative data. The crystal structure of CpH shows C=C double bond lengths of approximately 1.34 Å and C-C single bond lengths within the ring ranging from 1.49 to 1.51 Å. tum.deresearchgate.net The C-C bonds to the methyl groups are also around 1.50 Å. tum.de Similar values would be expected for the corresponding bonds in a derivative of this compound.

Electronic Spectroscopy (UV-Vis, CD) for Electronic Structure Probing and Aromaticity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, which contains a conjugated π-system, the most significant absorption is due to the π → π* transition. wikipedia.orglibretexts.org The wavelength of maximum absorbance (λ_max) for conjugated dienes is sensitive to substitution. Based on Woodward-Fieser rules, the λ_max for a cyclic diene can be predicted. For a base cyclopentadiene system, alkyl substituents on the double bonds cause a bathochromic (red) shift. The λ_max for 1,3-butadiene (B125203) is 217 nm; for this compound, this value is expected to be higher, likely in the 230-245 nm range, due to the presence of the two alkyl substituents on the conjugated system. libretexts.org

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. youtube.com this compound itself is achiral. However, if it is incorporated into a chiral framework, either as part of a larger organic molecule or as a ligand in a chiral metal complex, then CD spectroscopy can be used. rsc.org The resulting CD spectrum, with its characteristic positive and negative Cotton effects, provides a unique fingerprint that can be used to assign the absolute configuration of the molecule, often by comparing experimental spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations. researchgate.net

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful complement to experimental techniques, providing detailed insights into molecular properties that can be difficult or impossible to measure directly. polimi.it Methods like Density Functional Theory (DFT) are widely used to model the structure, energetics, and reactivity of this compound.

Theoretical modeling can be applied to:

Predict Molecular Geometry: Calculations can determine the lowest-energy conformation of the molecule, including the degree of planarity of the cyclopentadiene ring.

Simulate Spectra: NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis) can be calculated to aid in the interpretation of experimental data.

Analyze Reaction Mechanisms: The transition states and reaction pathways for processes like Diels-Alder reactions or sigmatropic rearrangements can be modeled. rsc.org This allows for the calculation of activation energies, providing a rationale for observed product ratios and reaction rates. nih.gov For example, computational studies on the cycloaddition of cyclopentadiene with tropone (B1200060) have been used to evaluate competing [6+4], [8+2], and [4+2] pathways. rsc.org

Determine Thermodynamic Properties: Enthalpies of formation, heat capacities, and other thermodynamic data can be calculated with high accuracy. chemeo.com

Quantum chemical calculations are essential for understanding the electronic structure of this compound and its related ions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity as a nucleophile or electrophile in various reactions.

A key application is the assessment of aromaticity, particularly for the 1,2-dimethylcyclopentadienyl anion, which is formed upon deprotonation. This anion possesses 6 π-electrons, satisfying Hückel's rule (4n+2). Aromaticity can be quantified using several computational methods:

Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity. A dummy atom is placed at the center of the ring, and its magnetic shielding is calculated. A significant negative NICS value (e.g., for benzene, it is highly negative) indicates a diatropic ring current, which is a hallmark of aromaticity. researchgate.netmdpi.com For non-planar systems, NICS values are often calculated at points above and below the ring plane (e.g., NICS(1)zz) to provide a more reliable measure. researchgate.net

Aromatic Stabilization Energy (ASE): This thermodynamic criterion involves calculating the energy difference between the cyclic conjugated system and an appropriate acyclic reference compound through isodesmic or homodesmotic reactions. A large positive ASE indicates significant aromatic stabilization.

Multicenter Indices (MCI): These indices measure the extent of electron delocalization over the ring, with higher values indicating greater aromaticity. mdpi.com

These calculations would confirm the aromatic character of the 1,2-dimethylcyclopentadienyl anion and quantify the electronic effect of the two methyl substituents on the delocalized π-system.

Reaction Pathway Elucidation and Transition State Analysis

The study of this compound's reactivity is centered on two primary reaction types: sigmatropic rearrangements (isomerization) and cycloaddition reactions. Computational chemistry, particularly methods rooted in ab initio transition state theory, has been instrumental in mapping the potential energy surfaces for these transformations. researchgate.net

Isomerization via Sigmatropic Shifts: this compound readily undergoes rsc.orgderpharmachemica.com-sigmatropic shifts, leading to the formation of its isomers, 1,5-dimethylcyclopentadiene and 2,5-dimethylcyclopentadiene. This isomerization is a key feature of its chemistry, as treating this compound with a base like sodium methoxide (B1231860) results in the isolation of three distinct isomers. quora.com

Computational studies on analogous methylcyclopentadiene systems have employed density functional theory (DFT) and higher-level ab initio methods like CCSD(T) to locate the transition states for these hydrogen or methyl group migrations. researchgate.net These calculations determine the activation energy barriers, which are crucial for predicting the rates and equilibrium distribution of the isomers. For instance, the activation enthalpy for a methyl group migration across a cyclopentadiene ring has been computationally determined, providing a baseline for understanding the dynamics in the dimethyl-substituted system.

Table 1: Computed Activation Enthalpies for rsc.orgderpharmachemica.com-Sigmatropic Shifts in Substituted Cyclopentadienes This table is illustrative and based on data for related compounds to demonstrate the principles of transition state analysis.

Migrating Group Computational Method Activation Enthalpy (kcal/mol)
Hydrogen DFT ~25.8
Methyl Group DFT ~42.6
Trimethylsilyl DFT ~13.5

Cycloaddition Reactions: As a substituted diene, this compound is an active participant in Diels-Alder [4+2] cycloaddition reactions. bibliotekanauki.pl Theoretical investigations into these reactions focus on understanding the factors that control reactivity and stereoselectivity. The Molecular Electron Density Theory (MEDT) and the Distortion/Interaction model are computational frameworks used to analyze the transition states of these reactions. bibliotekanauki.pl

Calculations at the DFT level, for example using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize the geometries of the reactants, transition states, and products. bibliotekanauki.pl This analysis reveals the synchronicity of the bond-forming processes and the activation energies, which explain the kinetic favorability of certain products (e.g., endo vs. exo). The electronic nature of the dienophile and the substitution pattern on the cyclopentadiene ring are shown to significantly influence the reaction barrier.

Molecular Dynamics Simulations of this compound Systems

While specific molecular dynamics (MD) studies exclusively targeting this compound are not widely documented, research on closely related systems like cyclopentadiene (CPD) and 1,2,3,4-tetramethyl-cyclopentadiene (Me₄-CPD) provides a clear blueprint for the application and utility of these methods. rsc.org MD simulations are powerful tools for exploring the time-evolution of molecular systems, offering insights that are inaccessible through static quantum chemical calculations. mdpi.commdpi.com

Excited-State Dynamics: Ab Initio Multiple Spawning (AIMS) simulations are particularly suited for studying the non-adiabatic excited-state dynamics of cyclopentadiene derivatives following photoexcitation. rsc.org For CPD and Me₄-CPD, AIMS simulations combined with high-level electronic structure methods (MS-MR-CASPT2) have been used to model the relaxation pathway from the first excited state (S₁) back to the ground state (S₀). rsc.org

These simulations reveal that torsion around the carbon-carbon double bonds is the critical motion that facilitates access to a conical intersection, which is the funnel for rapid, non-radiative decay back to the ground state. rsc.org The presence of methyl groups, as in Me₄-CPD, has a kinematic effect, increasing the inertia and thus slowing down the essential out-of-plane motions required to reach this intersection. rsc.org This leads to longer excited-state lifetimes compared to the unsubstituted CPD.

Table 2: Key Timescales in Excited-State Dynamics of Cyclopentadienes from AIMS Simulations Data from a study on cyclopentadiene (CPD) and 1,2,3,4-tetramethyl-cyclopentadiene (Me₄-CPD) illustrating the impact of methyl substitution.

Compound Induction Time to S₁/S₀ Population Transfer (fs) S₁ Population Half-Life (fs)
CPD ~25 ~28
Me₄-CPD ~71 ~48

These findings suggest that MD simulations of this compound would provide valuable data on how its specific substitution pattern influences photochemical reactivity and relaxation dynamics, bridging the gap between static calculations and experimental observations.

Prediction of Spectroscopic Signatures and Experimental Correlation

Computational spectroscopy serves as a vital tool for identifying and characterizing molecules like this compound and its isomers. aip.org By predicting spectroscopic data (e.g., NMR, IR) ab initio, researchers can correlate theoretical results with experimental measurements to confirm molecular structures and assign spectral features.

NMR Spectra Prediction: Density Functional Theory (DFT) is the predominant method for predicting NMR chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is routinely used in combination with a suitable functional (such as B3LYP or M06-2X) and basis set (e.g., 6-311+G(2d,p)) to calculate the nuclear magnetic shielding tensors. mdpi.comnih.gov From these tensors, the chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted with a high degree of accuracy.

The workflow involves optimizing the molecule's geometry and then performing the GIAO calculation on the resulting structure. nih.gov Excellent linear correlations are often achieved between the calculated and experimental chemical shifts, which can be invaluable for the unequivocal assignment of resonances, especially in complex mixtures of isomers. mdpi.com

Table 3: Illustrative Correlation of Calculated vs. Experimental ¹H NMR Shifts This table demonstrates the typical accuracy of DFT/GIAO calculations for olefinic protons in conjugated systems, analogous to what would be expected for this compound.

Proton Environment Calculated δ (ppm) Experimental δ (ppm)
Olefinic H1 6.28 6.31
Olefinic H2 5.81 5.79
Olefinic H3 5.65 5.66
Olefinic H4 5.52 5.49

Mechanistic Investigations of 1,2 Dimethylcyclopentadiene Reactions

Kinetic Studies of Reaction Rates and Orders

Detailed kinetic studies specifically focused on 1,2-dimethylcyclopentadiene are not extensively reported in publicly available literature. However, research on the dimerization of methylcyclopentadiene (B1197316) isomers provides valuable insights. The dimerization of an isomeric mixture of 1-, 2-, and 5-methylcyclopentadiene has been shown to occur at a rate comparable to that of unsubstituted cyclopentadiene (B3395910) nih.gov.

At a temperature of 120 °C, the rate constant for the dimerization of a generic methylcyclopentadiene mixture is approximately 1.08 × 10⁻³ M⁻¹s⁻¹, which is very close to the rate constant for cyclopentadiene dimerization under the same conditions (1.13 × 10⁻³ M⁻¹s⁻¹) nih.gov. This suggests that the presence of a single methyl group on the cyclopentadiene ring does not significantly alter the rate of this Diels-Alder reaction. While this provides a reasonable estimate, it is important to note that this is an average rate for a mixture of isomers and the specific rate for this compound may differ due to steric and electronic effects of the two methyl groups.

The dimerization of cyclopentadiene and its derivatives typically follows second-order kinetics, as the reaction involves the collision of two diene molecules. It is therefore highly probable that the dimerization of this compound also adheres to a second-order rate law. However, without specific experimental data for this compound, the precise rate constant and reaction orders for its various reactions remain to be definitively determined.

Table 1: Dimerization Rate Constants at 120 °C

CompoundRate Constant (M⁻¹s⁻¹)
Cyclopentadiene1.13 × 10⁻³
Methylcyclopentadiene (isomeric mixture)1.08 × 10⁻³

Data sourced from a study on the dimerization of cyclopentadiene and methylcyclopentadienes nih.gov.

Isotope Labeling Experiments for Pathway Tracing

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of this compound, isotope labeling could be employed to investigate various aspects of its reactivity, such as the mechanism of sigmatropic rearrangements or the intricacies of its cycloaddition reactions.

For instance, deuterium (B1214612) labeling could be used to distinguish between different possible pathways in a reaction. By selectively replacing hydrogen atoms with deuterium on the methyl groups or the cyclopentadiene ring, it would be possible to track the movement of these groups and determine whether a reaction proceeds through a concerted or a stepwise mechanism.

While the general principles of isotope labeling are well-established, specific studies employing this technique on this compound are not readily found in the surveyed scientific literature. The application of techniques like stable isotope dimethyl labeling, which is used for quantitative proteomics, demonstrates the versatility of isotopic labeling in complex systems and could, in principle, be adapted to study the reactions of this compound isotope.comnih.govisotope.com.

Trapping of Reactive Intermediates and Transient Species

Many chemical reactions proceed through highly reactive intermediates that are not directly observable under normal reaction conditions. The presence of these transient species can be inferred by "trapping" them with a reagent that reacts with the intermediate to form a stable, characterizable product csbsju.edu.

In reactions involving this compound, particularly those that might proceed through stepwise mechanisms, the formation of carbocationic or radical intermediates could be possible. For example, in a stepwise Diels-Alder reaction, a diradical intermediate might be formed. Such an intermediate could potentially be trapped by a radical scavenger, providing evidence for the stepwise pathway.

Although the concept of trapping reactive intermediates is a fundamental tool in mechanistic organic chemistry, specific examples of its application to the reactions of this compound are not prominent in the available literature. General methods for trapping intermediates, such as using specific reagents to capture transient species, are well-documented and could be applied to investigate the mechanisms of this compound reactions chemtube3d.comyoutube.comslideshare.net. For instance, substituted cyclopentadienes generated in situ can be trapped with highly reactive dienophiles to prevent isomerization and dimerization nih.gov.

Computational Verification of Proposed Mechanisms and Structure-Reactivity Relationships

Computational chemistry provides a powerful tool for investigating reaction mechanisms, complementing experimental studies by offering insights into transition state structures, reaction energy profiles, and the electronic factors that govern reactivity. For substituted cyclopentadienes, computational studies can elucidate how substituents influence the kinetics and thermodynamics of reactions such as the Diels-Alder cycloaddition rsc.org.

While specific computational studies exclusively focused on this compound are scarce, research on substituted cyclopentadienes in general has shown that the nature and position of substituents can significantly affect reactivity. For example, computational studies on Diels-Alder-like reactions of various substituted cyclopentadienes have demonstrated that product formation is largely determined by transition state energetics rather than thermodynamic stability researchgate.net.

In the case of this compound, computational models could be used to:

Calculate the activation energies for different reaction pathways, such as concerted versus stepwise cycloadditions.

Analyze the geometry of transition states to understand the origins of stereoselectivity.

Investigate the influence of the two methyl groups on the electronic structure of the diene and how this affects its reactivity (structure-reactivity relationship).

Such computational investigations would be invaluable in the absence of extensive experimental data, providing a theoretical framework for understanding and predicting the chemical behavior of this compound.

Future Research Directions and Emerging Areas for 1,2 Dimethylcyclopentadiene

Sustainable Synthesis and Green Chemistry Innovations

A primary focus for future research will be the development of sustainable and environmentally benign methods for synthesizing 1,2-Dimethylcyclopentadiene. Current production of cyclopentadiene (B3395910) derivatives often relies on fossil fuel feedstocks. bohrium.com The principles of green chemistry, which emphasize waste prevention, energy efficiency, and the use of renewable resources, will guide innovation in this area. dcatvci.orgformalifesciencemarketing.com

Key research initiatives will likely include:

Bio-based Feedstock Conversion: Investigating pathways to produce this compound from renewable biomass. Research has already demonstrated the successful conversion of bio-based platform chemicals, such as 2,5-hexanedione (B30556) and xylose, into methylcyclopentadiene (B1197316). bohrium.comnih.govresearchgate.net Future work will aim to adapt and control these processes to selectively yield the 1,2-dimethyl isomer. This involves designing catalysts and reaction conditions that favor specific cyclization and methylation pathways.

Catalytic Efficiency: Developing highly efficient and selective catalysts to minimize byproducts and reduce energy consumption. formalifesciencemarketing.com This includes exploring heterogeneous catalysts that are easily separable and recyclable, contributing to a circular economy model. For instance, the conversion of cyclopentanone (B42830) (derived from xylose) to cyclopentadiene has been achieved using zinc molybdate (B1676688) catalysts, a strategy that could be adapted for methylated analogues. bohrium.com

Process Intensification: Employing innovative chemical engineering techniques like flow chemistry. Continuous flow reactors can offer better control over reaction parameters, improve safety, and enhance energy efficiency compared to traditional batch processing. formalifesciencemarketing.com

Green Chemistry PrincipleApplication to this compound SynthesisPotential Research Focus
Use of Renewable Feedstocks Synthesis from biomass-derived precursors like xylose or 2,5-hexanedione. bohrium.comnih.govacs.orgDevelopment of selective catalytic routes from lignocellulosic feedstocks.
Catalysis Replacing stoichiometric reagents with recyclable catalysts for key transformation steps.Design of heterogeneous catalysts for selective hydrogenation/dehydrogenation steps. bohrium.com
Energy Efficiency Utilizing flow chemistry and optimizing reaction conditions (temperature, pressure) to lower energy input. formalifesciencemarketing.comIntegration of catalytic steps into a continuous, energy-efficient process.
Waste Prevention Designing synthetic routes with high atom economy that minimize the formation of unwanted isomers or byproducts.Catalyst design to achieve high regioselectivity for the 1,2-dimethyl isomer.

Novel Catalytic Systems Based on this compound Ligands

The cyclopentadienyl (B1206354) (Cp) anion is a cornerstone ligand in organometallic chemistry and catalysis. nih.gov Introducing methyl groups onto the Cp ring, as in the 1,2-dimethylcyclopentadienyl ligand, systematically modifies its electronic and steric properties. This provides a powerful tool for tuning the behavior of metal catalysts.

Future research in this domain will focus on:

Ligand Synthesis and Complexation: Developing efficient synthetic routes to high-purity 1,2-dimethylcyclopentadienyl metal complexes (e.g., with palladium, zirconium, or ruthenium). nih.govuwaterloo.ca

Steric and Electronic Tuning: Investigating how the specific placement of the two adjacent methyl groups influences the catalytic activity, selectivity, and stability of the resulting metal complexes. Compared to unsubstituted Cp or the more common pentamethylcyclopentadienyl (Cp*) ligand, the 1,2-dimethyl ligand offers a unique steric profile that can create specific active sites. This can be crucial for controlling selectivity in reactions like polymerization or asymmetric synthesis. rutgers.edu

Applications in Polymerization: Designing novel zirconocene (B1252598) or hafnocene catalysts incorporating the 1,2-dimethylcyclopentadienyl ligand for olefin polymerization. acs.org The ligand's structure could influence the polymer's molecular weight, stereochemistry (tacticity), and other macroscopic properties.

Fine Chemical Synthesis: Exploring the use of 1,2-dimethylcyclopentadienyl-based catalysts in cross-coupling reactions, C-H activation, and other organic transformations where ligand properties are critical for performance. rutgers.eduinnoget.com The increased electron-donating ability of the ligand, due to the methyl groups, can enhance the reactivity of the metal center. uwaterloo.ca

Advanced Functional Materials Development with Tunable Properties

Cyclopentadiene derivatives are valuable monomers for producing robust thermoset polymers, such as polydicyclopentadiene (PDCPD). uvic.caresearchgate.net The introduction of dimethyl substitution offers a route to new polymers with tailored properties.

Emerging areas of materials science research will include:

Polymer Synthesis and Characterization: Polymerizing the dimer of this compound via ring-opening metathesis polymerization (ROMP) to create a new class of PDCPD. Researchers will investigate how the methyl groups affect the polymerization kinetics and the final properties of the thermoset.

Property Tuning: Evaluating the impact of the dimethyl substitution on the material's thermal stability, mechanical strength, chemical resistance, and surface energy. Functionalized PDCPD has been shown to exhibit a high glass-transition temperature and tunable surface properties, and the methyl groups in this new polymer would provide a new avenue for such tuning. uvic.ca

High-Performance Composites: Using the 1,2-dimethyl-PDCPD as a matrix for advanced composite materials. Its inherent properties could lead to composites with improved toughness and thermal resistance for applications in the aerospace, automotive, and energy sectors.

Functional Coatings: Exploring the potential of these new polymers as functional coatings. The altered surface energy resulting from the methyl groups could be beneficial for creating hydrophobic or otherwise specialized surfaces.

Integration with Bio-Inspired Systems and Bioconjugation

The Diels-Alder reaction, a cycloaddition between a diene and a dienophile, is a cornerstone of "click chemistry" due to its high efficiency and selectivity under mild conditions. researchgate.netnih.gov Cyclopentadiene is a highly reactive diene in these reactions, making it a valuable tool for bioconjugation—the process of linking molecules to biological entities like proteins or antibodies. acs.orgnih.gov

Future investigations will explore:

Tuning Reaction Kinetics: Quantifying how the electron-donating methyl groups on this compound affect the rate of its Diels-Alder reactions with various dienophiles used in bioconjugation, such as maleimides. nih.gov This tunable reactivity is crucial for developing bioorthogonal reactions that can proceed efficiently in complex biological environments without interfering with native processes. acs.orgacs.org

Antibody-Drug Conjugates (ADCs): Applying the tuned Diels-Alder reactivity of this compound to develop novel ADCs. By incorporating a 1,2-dimethylcyclopentadienyl moiety into an antibody, it can be precisely linked to a drug molecule, potentially leading to more stable and effective targeted cancer therapies. acs.orgnih.gov

Surface Immobilization of Biomolecules: Using this compound to functionalize surfaces for the controlled immobilization of proteins, enzymes, or DNA. The specific reactivity and steric profile of the diene could allow for more precise control over the orientation and density of the immobilized biomolecules. nih.gov

Bio-inspired Materials: Integrating this compound into hydrogels or other biomaterials. The reversible nature of the Diels-Alder reaction could be exploited to create self-healing or stimuli-responsive materials.

Bioconjugation ApplicationRole of this compoundPotential Advantage / Research Goal
Bioorthogonal Chemistry Highly reactive diene for "click" reactions in biological systems. acs.orgacs.orgThe methyl groups could tune reaction rates for optimized in-vivo labeling.
Antibody-Drug Conjugates Stable linker formed via Diels-Alder cycloaddition. acs.orgnih.govInvestigate conjugate stability and efficacy based on the substituted diene.
Surface Functionalization Covalent attachment of biomolecules to surfaces via cycloaddition. nih.govControl over biomolecule orientation and density on the surface.
Stimuli-Responsive Biomaterials Reversible cross-linker in polymer networks. researchgate.netDevelopment of self-healing hydrogels for tissue engineering applications.

Computational Design and Predictive Chemistry for this compound Applications

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research and discovery. rsc.orgnih.gov Applying these predictive models to this compound can guide experimental efforts and uncover new opportunities.

Future research directions will involve:

Reaction Prediction and Optimization: Using Density Functional Theory (DFT) and other quantum mechanical methods to model the transition states and activation energies of reactions involving this compound, particularly the Diels-Alder reaction. nih.gov This can predict its reactivity with various dienophiles and guide the design of new bioconjugation strategies.

Catalyst Design: Computationally screening potential transition metal complexes with the 1,2-dimethylcyclopentadienyl ligand. Models can predict the geometric and electronic structures of these catalysts and correlate them with potential catalytic performance, saving significant experimental time and resources.

Materials Property Prediction: Employing molecular dynamics simulations and machine learning models to predict the bulk properties of polymers derived from this compound. This can forecast properties like glass transition temperature, tensile strength, and thermal stability before the material is ever synthesized.

Retrosynthesis and Sustainable Pathways: Utilizing AI-driven retrosynthesis tools to identify novel and potentially more sustainable synthetic routes to this compound and its derivatives. nih.gov These tools can analyze vast reaction databases to propose pathways that maximize efficiency and minimize environmental impact.

Q & A

Q. What are the common synthetic routes for preparing 1,2-dimethylcyclopentadiene, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via alkylation of cyclopentadiene derivatives or isomerization of substituted cyclopentenes. For example, methylmagnesium bromide reactions with cyclopentanone precursors (followed by acid workup) can yield dimethylcyclopentane intermediates, which may dehydrogenate under controlled conditions . Reaction conditions such as temperature (e.g., >200°C for isomerization) and catalyst selection (e.g., Pd/C for hydrogenation/dehydrogenation steps) critically affect purity and yield. Kinetic studies recommend monitoring reaction progress via GC-MS to optimize conditions .

Q. How does the steric and electronic configuration of this compound influence its stability and reactivity?

  • Methodological Answer : The methyl groups at the 1,2-positions introduce steric hindrance, slowing sigmatropic rearrangements (e.g., 1,5-hydrogen shifts) compared to unsubstituted cyclopentadiene. At 30°C, the 1,5-hydride shift rate constant for this compound is ~5.5 × 10⁻⁵ s⁻¹, an order of magnitude slower than 5-methylcyclopentadiene . Stability in storage requires inert atmospheres (argon) and low temperatures (−20°C) to minimize isomerization. Reactivity in Diels-Alder reactions is enhanced due to electron-donating methyl groups, but steric effects may reduce regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying substituent positions and monitoring isomerization. For instance, ¹H NMR reveals distinct vinyl proton splitting patterns (δ ~5.5–6.5 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) helps confirm purity and detect degradation products, while IR spectroscopy identifies C=C stretching vibrations (~1600 cm⁻¹). Computational methods (DFT calculations) can predict spectral data for validation .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reported isomerization rates for methyl-substituted cyclopentadienes?

  • Methodological Answer : Discrepancies in literature rate constants (e.g., 1,5-hydride shifts) often arise from experimental setups. To address this, use isotopically labeled compounds (e.g., deuterated analogs) and monitor reactions via time-resolved NMR or UV-Vis spectroscopy under strictly controlled temperatures (±0.1°C). For this compound, Arrhenius parameters (activation energy, pre-exponential factor) should be recalculated using high-purity samples and compared across multiple studies . Statistical analysis (e.g., error propagation models) can quantify variability between datasets.

Q. What computational approaches are optimal for modeling the Diels-Alder reactivity of this compound with electron-deficient dienophiles?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) effectively predict transition states and regioselectivity. Frontier Molecular Orbital (FMO) analysis identifies HOMO (diene) and LUMO (dienophile) interactions, while distortion/interaction analysis quantifies steric and electronic contributions. Solvent effects (e.g., toluene vs. DMF) can be modeled using Polarizable Continuum Models (PCM). Validate computational results with experimental kinetic data (e.g., rate constants from stopped-flow techniques) .

Q. How do competing reaction pathways (e.g., [1,5]-shifts vs. dimerization) impact synthetic applications of this compound?

  • Methodological Answer : Competing pathways require precise control of reaction conditions. For example, dimerization (via π-π stacking) dominates at high concentrations (>0.1 M) and room temperature, whereas [1,5]-shifts prevail at low concentrations and elevated temperatures. Use flow chemistry to maintain low substrate concentrations and suppress dimerization. Quenching experiments with trapping agents (e.g., maleic anhydride) can isolate intermediates for mechanistic studies .

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in thermodynamic stability data for methylated cyclopentadienes?

  • Methodological Answer : Contradictory stability data often stem from differing measurement techniques (e.g., calorimetry vs. computational ΔG calculations). Resolve conflicts by standardizing experimental protocols:
  • Use Differential Scanning Calorimetry (DSC) to measure enthalpy changes during decomposition.
  • Cross-validate with gas-phase electron diffraction for structural stability assessments.
  • Reconcile computational data by employing higher-level theories (e.g., CCSD(T)) and larger basis sets .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and handling air-sensitive this compound?

  • Methodological Answer :
  • Conduct reactions under inert atmospheres (glovebox or Schlenk line).
  • Use freshly distilled solvents (e.g., THF, hexane) to avoid moisture.
  • Store samples in sealed ampules under argon at −20°C.
  • Characterize purity via GC-MS and NMR immediately before use .

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